![molecular formula C26H22ClN3O3S B14240810 1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate CAS No. 365430-96-2](/img/structure/B14240810.png)
1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions in ethanol.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction involving a halogenated pyridine derivative and the thiazole intermediate.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be added via a Friedel-Crafts acylation reaction using a chlorobenzoyl chloride and the thiazole-pyridine intermediate.
Formation of the Benzoate Ester: The final step involves esterification of the intermediate with benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 1-[4-(3-Chlorophenyl)-5-(2-pyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate
- 1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl acetate
Uniqueness
1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanamide group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds.
特性
CAS番号 |
365430-96-2 |
|---|---|
分子式 |
C26H22ClN3O3S |
分子量 |
492.0 g/mol |
IUPAC名 |
1-[4-(3-chlorophenyl)-5-[2-(propanoylamino)pyridin-4-yl]-1,3-thiazol-2-yl]ethyl benzoate |
InChI |
InChI=1S/C26H22ClN3O3S/c1-3-22(31)29-21-15-19(12-13-28-21)24-23(18-10-7-11-20(27)14-18)30-25(34-24)16(2)33-26(32)17-8-5-4-6-9-17/h4-16H,3H2,1-2H3,(H,28,29,31) |
InChIキー |
DKCKGNQOTXXIEM-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C(C)OC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




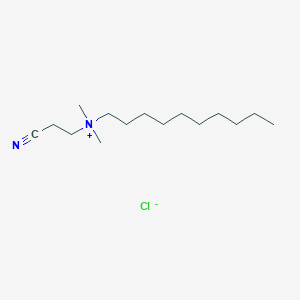

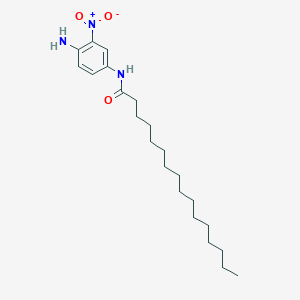
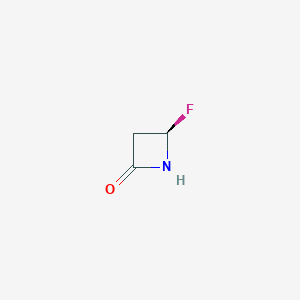
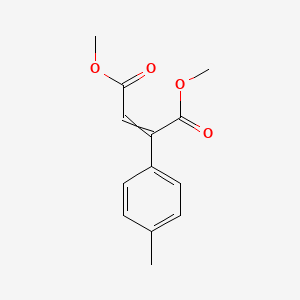

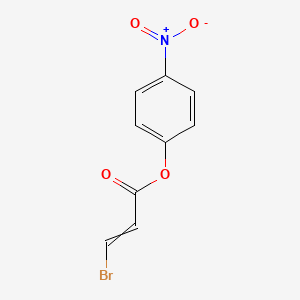
![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)

![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)
